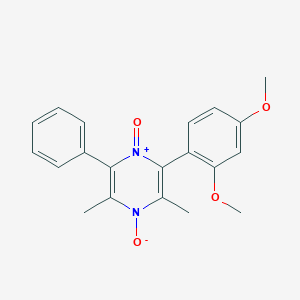
2-(2,4-dimethoxyphenyl)-3,5-dimethyl-6-phenylpyrazine 1,4-dioxide
Descripción general
Descripción
2-(2,4-dimethoxyphenyl)-3,5-dimethyl-6-phenylpyrazine 1,4-dioxide, also known as PZQ, is a chemical compound that has been extensively studied for its potential therapeutic applications. PZQ has been shown to exhibit antischistosomal activity, which makes it a promising candidate for the treatment of schistosomiasis, a parasitic disease that affects millions of people worldwide.
Mecanismo De Acción
The mechanism of action of 2-(2,4-dimethoxyphenyl)-3,5-dimethyl-6-phenylpyrazine 1,4-dioxide is not fully understood, but it is believed to involve disruption of the worm's tegument, which is the outer layer of the parasite. This disruption causes the worm to lose its ability to maintain its internal environment, leading to death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in animal models, suggesting that it may be a safe and effective treatment for schistosomiasis. In addition, this compound has been shown to have a low potential for drug resistance, which is a common problem with other antischistosomal drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(2,4-dimethoxyphenyl)-3,5-dimethyl-6-phenylpyrazine 1,4-dioxide is its high potency against schistosomes, which allows for lower dosages and shorter treatment durations. However, this compound has limited efficacy against the juvenile stages of the parasite, which may limit its effectiveness in certain populations.
Direcciones Futuras
Future research on 2-(2,4-dimethoxyphenyl)-3,5-dimethyl-6-phenylpyrazine 1,4-dioxide should focus on optimizing its dosing and treatment regimens, as well as investigating its potential use in combination therapy with other antischistosomal drugs. In addition, further studies are needed to understand the mechanism of action of this compound and to identify potential drug targets for the development of new antischistosomal drugs.
Aplicaciones Científicas De Investigación
2-(2,4-dimethoxyphenyl)-3,5-dimethyl-6-phenylpyrazine 1,4-dioxide has been extensively studied for its antischistosomal activity. Schistosomiasis is caused by parasitic worms that live in freshwater snails and infect humans through contact with contaminated water. This compound has been shown to be effective in killing the adult worms that cause schistosomiasis, making it a promising candidate for the treatment of this disease.
Propiedades
IUPAC Name |
2-(2,4-dimethoxyphenyl)-3,5-dimethyl-4-oxido-6-phenylpyrazin-1-ium 1-oxide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-13-19(15-8-6-5-7-9-15)22(24)20(14(2)21(13)23)17-11-10-16(25-3)12-18(17)26-4/h5-12H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHZRVMZLXTPSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=O)C(=C(N1[O-])C)C2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(4-methylbenzyl)acetamide](/img/structure/B4397336.png)
![3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4397349.png)
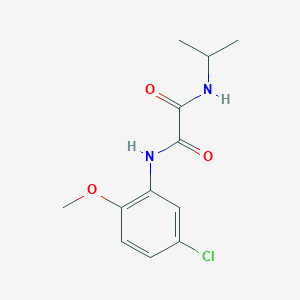

![N-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline](/img/structure/B4397358.png)
![N'-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-pyridinecarbohydrazide](/img/structure/B4397364.png)
![methyl [1-methyl-8-(2-methylphenyl)-2,4-dioxo-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl]acetate](/img/structure/B4397377.png)

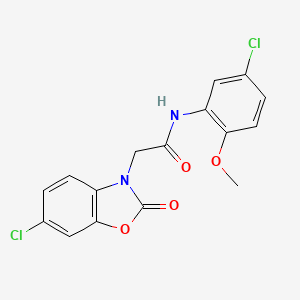
![2-[1-acetyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B4397390.png)
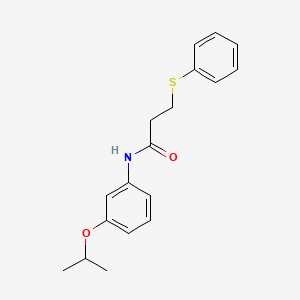
![ethyl (4-{[(2-fluorophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4397407.png)
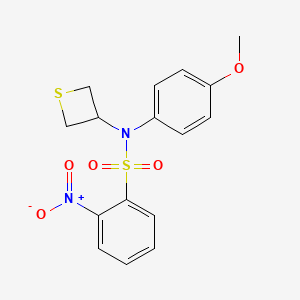
![N-(tert-butyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B4397436.png)